2-(1-methyl-1H-pyrazol-3-yl)acetonitrile
Description
Structural Context and Significance of the Pyrazole (B372694) Nucleus in Heterocyclic Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. thieme.de This structural feature is responsible for the diverse biological activities observed in many pyrazole-containing compounds, including anti-inflammatory, analgesic, and antimicrobial properties. thieme.de The arrangement of nitrogen atoms in the pyrazole ring allows for various intermolecular interactions, which is a key factor in its utility as a pharmacophore. The presence of a methyl group on one of the nitrogen atoms, as in 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile, influences the electronic properties and solubility of the molecule.
The synthesis of substituted pyrazoles often presents a challenge in controlling the regioselectivity, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of isomers. nih.gov The specific placement of substituents on the pyrazole ring is crucial for the desired chemical and biological properties.
Reactivity Potential of the Acetonitrile (B52724) Moiety in Organic Synthesis
The acetonitrile group (-CH₂CN) is a versatile functional group in organic synthesis. The methylene (B1212753) protons adjacent to the nitrile are acidic and can be deprotonated to form a nucleophilic carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and additions to carbonyl compounds.
Furthermore, the nitrile group itself can undergo a range of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems. This rich chemistry makes the acetonitrile moiety a valuable handle for the elaboration of molecular structures.
Overview of Research Trajectories for Pyrazole-Acetonitrile Derivatives
Research into pyrazole-acetonitrile derivatives is driven by the quest for new molecules with unique properties. The combination of the biologically active pyrazole core with the synthetically versatile acetonitrile group opens up avenues for the creation of diverse molecular libraries. These compounds are often explored for their potential as active pharmaceutical ingredients, with studies focusing on their interaction with various biological targets.
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-9-5-3-6(8-9)2-4-7/h3,5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZKETPZEHWCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142927-97-6 | |
| Record name | 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 1 Methyl 1h Pyrazol 3 Yl Acetonitrile and Its Analogs
Strategies for Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is a fundamental step in the synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile. Various synthetic strategies have been developed, with cyclocondensation and multi-component reactions being the most prevalent and versatile approaches.
Cyclocondensation Approaches to the Pyrazole Core
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. washington.edu For the synthesis of the 1-methyl-1H-pyrazol-3-yl moiety, methylhydrazine is the preferred reagent.
A direct and efficient route to the pyrazole-acetonitrile scaffold involves the cyclocondensation of a β-keto nitrile with methylhydrazine. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in readily available literature, the general principle is well-established.
A highly effective, albeit indirect, cyclocondensation approach involves the reaction of 1,3-dicarbonyl compounds with methylhydrazine to form a pyrazole intermediate, which is then further functionalized to introduce the acetonitrile (B52724) group. For instance, the reaction of a 1,3-diketone with methylhydrazine can yield a mixture of regioisomers, which often requires careful control of reaction conditions to favor the desired 1,3-disubstituted pyrazole. beilstein-journals.org
One documented synthesis of this compound utilizes 3-(chloromethyl)-1-methyl-1H-pyrazole as a key intermediate. This intermediate can be synthesized through cyclocondensation reactions and subsequently converted to the target compound by reaction with a cyanide source, such as potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). thieme-connect.com This two-step process, combining pyrazole ring formation with a subsequent substitution reaction, provides a reliable pathway to the desired product.
Table 1: Cyclocondensation Approach to a Precursor of this compound
| Starting Material 1 | Starting Material 2 | Intermediate | Reagent for Acetonitrile Introduction | Product | Reference |
| 1,3-Dicarbonyl precursor | Methylhydrazine | 3-(Chloromethyl)-1-methyl-1H-pyrazole | Potassium Cyanide (KCN) | This compound | thieme-connect.com |
Multi-Component Reaction Pathways for Pyrazole-Acetonitrile Scaffolds
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. rsc.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles.
A notable three-component reaction for the synthesis of cyanopyrazoles involves the use of aldehydes, β-ketophosphonates, and diazoacetonitrile. researchgate.net This domino process, mediated by a base, proceeds through a Horner-Wadsworth-Emmons reaction, followed by a (3+2) cycloaddition and subsequent oxidation to yield the pyrazole derivative. While this method provides access to a range of cyanopyrazoles, its direct application to the synthesis of this compound would require specific starting materials that lead to the desired substitution pattern.
Another versatile multi-component approach involves the reaction of an alkyne, a nitrile, and a titanium imido complex, which leads to the formation of multisubstituted pyrazoles through an oxidative N-N bond coupling. nih.gov This method offers a modular and hydrazine-free route to the pyrazole core.
Furthermore, three-component syntheses of pyrazoles from malononitrile, aldehydes, and hydrazines are widely reported. beilstein-journals.org These reactions can be catalyzed by various agents, including molecular iodine, Lewis acids, and even nanoparticle-mediated catalysts, and can be performed in a range of solvents. By selecting the appropriate aldehyde and using methylhydrazine, this methodology can be adapted to generate the 1-methyl-1H-pyrazol-3-ylacetonitrile scaffold.
Table 2: Representative Multi-Component Reactions for Pyrazole Synthesis
| Reaction Type | Starting Materials | Key Features | Reference |
| Three-component | Aldehydes, β-ketophosphonates, diazoacetonitrile | Domino process, base-mediated | researchgate.net |
| Three-component | Alkynes, nitriles, titanium imido complexes | Hydrazine-free, oxidative N-N coupling | nih.gov |
| Three-component | Malononitrile, aldehydes, hydrazines | Versatile catalysts and conditions | beilstein-journals.org |
Functionalization of the Pyrazole-Acetonitrile Scaffold
Once the this compound scaffold is obtained, further molecular diversity can be achieved through various functionalization reactions targeting the pyrazole ring or the nitrile group.
Introduction of Substituents via Substitution Reactions
The pyrazole ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The N-methyl group and the electron-withdrawing nature of the acetonitrile group will direct incoming electrophiles to specific positions on the ring.
A common strategy for introducing substituents onto the pyrazole ring is through N-alkylation of an unsubstituted pyrazole precursor. The alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers, with the regioselectivity being dependent on the steric and electronic properties of both the pyrazole and the alkylating agent, as well as the reaction conditions. wuxiapptec.comsemanticscholar.org For the synthesis of this compound, methylation of 2-(1H-pyrazol-3-yl)acetonitrile would be a direct approach. The use of different alkylating agents and bases can influence the N1/N2 ratio.
Halogenation of the pyrazole ring provides a versatile handle for further functionalization through cross-coupling reactions. The halogenated pyrazole-acetonitrile can then be subjected to various coupling reactions to introduce aryl, heteroaryl, or other carbon-based substituents.
Derivatization of the Nitrile Functional Group
The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other functionalities.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-3-yl)acetic acid. This transformation opens up avenues for further derivatization, such as esterification or amidation, to create a diverse library of compounds.
Reduction: The nitrile group can be reduced to a primary amine, 2-(1-methyl-1H-pyrazol-3-yl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄). organic-chemistry.org This amine can then be used in a variety of subsequent reactions, including acylation, alkylation, and the formation of Schiff bases. The reduction of a related (4,6-dimethylpyrazolo[4,3-c]pyrazol-1(4H)-yl)acetonitrile has been successfully achieved using a borane-dimethyl sulfide complex, suggesting a viable route for the reduction of the target compound. mdpi.com
Addition of Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form, after hydrolysis, ketones. This reaction allows for the introduction of a wide range of alkyl or aryl groups adjacent to the pyrazole ring, leading to the formation of 1-(1-methyl-1H-pyrazol-3-yl)alkan-2-ones.
Table 3: Derivatization of the Nitrile Functional Group
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Carboxylic Acid |
| Reduction | LiAlH₄ or BH₃·SMe₂ | Primary Amine |
| Grignard Addition | R-MgX, then H₃O⁺ | Ketone |
Coupling Reactions for Extended Molecular Architectures
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, enabling the synthesis of complex molecular architectures from functionalized pyrazole-acetonitrile precursors.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction of a halogenated this compound with a boronic acid or ester is an effective method for introducing aryl or heteroaryl substituents onto the pyrazole ring. nih.govresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. This reaction is particularly useful for building biaryl structures, which are common motifs in pharmacologically active compounds.
Sonogashira Coupling: The Sonogashira coupling reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov A halogenated derivative of this compound can be coupled with various terminal alkynes to generate pyrazole-alkyne conjugates. These extended π-systems are of interest in materials science and as precursors for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Table 4: Coupling Reactions for Functionalization of the Pyrazole Ring
| Coupling Reaction | Reactants | Key Catalyst/Reagents | Bond Formed |
| Suzuki-Miyaura | Halogenated pyrazole-acetonitrile, Boronic acid/ester | Pd catalyst, Ligand, Base | C(sp²)-C(sp²) |
| Sonogashira | Halogenated pyrazole-acetonitrile, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |
Modern Synthetic Techniques in Pyrazole Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netacs.org This technique often leads to higher yields and shorter reaction times compared to conventional heating methods. acs.orgrsc.org The use of microwave irradiation can be particularly advantageous in the synthesis of pyrazole rings, a core structure in many biologically active compounds. researchgate.net
In a typical application, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form a pyrazole can be completed in minutes under microwave irradiation, a significant reduction from the hours often required with conventional heating. rsc.org This rapid and uniform heating minimizes the formation of side products, enhancing the purity of the final product. researchgate.net
Table 1: Comparison of Microwave-Assisted and Conventional Synthesis
| Feature | Microwave-Assisted Synthesis | Conventional Heating |
|---|---|---|
| Reaction Time | Minutes rsc.org | Hours |
| Product Yield | Generally Higher acs.org | Variable |
| Byproduct Formation | Often Minimized researchgate.net | Can be significant |
Continuous flow chemistry offers a safe, efficient, and scalable alternative to traditional batch processing for the synthesis of pyrazoles. nih.govmdpi.com In this methodology, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature and residence time. mdpi.comnih.gov This precise control is crucial for optimizing reaction conditions and ensuring consistent product quality.
The high surface-area-to-volume ratio in flow reactors facilitates excellent heat transfer, which is particularly beneficial for managing exothermic reactions safely. mdpi.com Scaling up production in a continuous flow system is achieved by extending the operation time or by using multiple reactors in parallel, a process known as "scaling-out." nih.gov This approach avoids the challenges and potential hazards associated with large-scale batch reactors. Recent advancements have demonstrated the use of continuous flow for multi-step syntheses of highly substituted pyrazoles, showcasing the modularity and efficiency of this technique. nih.gov For example, a two-step continuous-flow method has been developed for synthesizing 3,5-disubstituted pyrazoles from readily available starting materials. nih.govrsc.org
Regioselectivity and Chemoselectivity in Synthetic Routes to Pyrazole-Acetonitriles
Achieving high regioselectivity and chemoselectivity is a critical challenge in the synthesis of unsymmetrically substituted pyrazoles like this compound. ingentaconnect.combenthamdirect.com The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two different regioisomers. ingentaconnect.commdpi.com
The control of regioselectivity is often influenced by both steric and electronic factors of the reactants, as well as the reaction conditions. ingentaconnect.com For instance, the acidity of the reaction medium can direct the initial nucleophilic attack of the hydrazine, thereby determining the final isomeric ratio. ingentaconnect.comnih.gov The use of specific solvents and catalysts can also significantly steer the reaction towards the desired regioisomer. mdpi.comnih.gov
Chemoselectivity is particularly important when the starting materials contain multiple reactive functional groups. In the synthesis of pyrazole-acetonitriles, it is crucial to ensure that the nitrile group remains intact throughout the reaction sequence. organic-chemistry.org This requires careful selection of reagents and conditions to avoid unwanted side reactions such as hydrolysis or reduction of the nitrile. chemistrysteps.com
Optimization of Reaction Conditions: Role of Solvents and Catalytic Systems in Synthesis
The optimization of reaction conditions, particularly the choice of solvent and catalyst, is paramount for developing efficient and high-yielding syntheses of pyrazole-acetonitriles.
Role of Solvents: The solvent plays a multifaceted role, influencing reactant solubility, reaction rates, and even the regiochemical outcome. ingentaconnect.combeilstein-journals.org Aprotic dipolar solvents have been shown to improve regioselectivity in certain pyrazole syntheses compared to protic solvents like ethanol. nih.gov In recent years, there has been a growing emphasis on using environmentally benign or "green" solvents, and even solvent-free conditions, to make synthetic processes more sustainable. tandfonline.comresearchgate.net For example, fluorinated alcohols have been investigated as solvents to improve regioselectivity in pyrazole formation. acs.org
Catalytic Systems: Catalysts are essential for accelerating the reaction and controlling its selectivity. The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound and a hydrazine, is often acid-catalyzed. name-reaction.comjk-sci.com Both Lewis and Brønsted acids can be employed to activate the carbonyl groups towards nucleophilic attack. mdpi.com The choice of catalyst can significantly impact the reaction's efficiency and selectivity. mdpi.comnih.gov For instance, the use of a catalytic amount of acetic acid in ethanol has been reported for the synthesis of pyrazole derivatives. nih.gov
Table 2: Influence of Reaction Parameters on Pyrazole-Acetonitrile Synthesis
| Parameter | Influence on Synthesis | Examples |
|---|---|---|
| Solvent | Affects solubility, reaction rate, and regioselectivity ingentaconnect.comnih.gov | Ethanol, N,N-Dimethylacetamide, Fluorinated Alcohols nih.govacs.org |
| Catalyst | Accelerates the reaction and can control selectivity mdpi.comjk-sci.com | Acetic Acid, p-Toluenesulfonic Acid, Lewis Acids mdpi.comnih.gov |
| Temperature | Influences reaction rate and can affect byproduct formation | Room Temperature to Reflux |
| Reactant Stoichiometry | Can impact yield and the formation of side products | Equimolar or slight excess of one reactant |
Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms of 2 1 Methyl 1h Pyrazol 3 Yl Acetonitrile
Reactivity Profiling of the Nitrile Functional Group
The nitrile (-C≡N) group is a versatile functional group characterized by a highly polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons. This electronic configuration is the basis for its diverse reactivity.
Nucleophilic Reactivity and Addition Reactions
The electrophilic carbon atom of the nitrile group in 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile is a prime target for nucleophiles. Nucleophilic addition is a fundamental reaction of nitriles, leading to the formation of an intermediate imine anion, which can be further protonated or react with other electrophiles.
The reaction typically begins with the attack of a nucleophile on the nitrile carbon, breaking the pi bond and creating a negatively charged nitrogen species. chemguide.co.uk This intermediate can then be protonated to form an imine. These reactions can be catalyzed by either acid or base. For instance, in the presence of a base, a nucleophile can be deprotonated to increase its reactivity. Alternatively, acid catalysis can activate the nitrile group by protonating the nitrogen, making the carbon even more electrophilic.
A variety of nucleophiles can participate in these addition reactions. For example, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the nitrile to form ketones after hydrolysis of the intermediate imine. Hydride reagents, as discussed in the next section, are also a key class of nucleophiles. Furthermore, water, alcohols, and amines can add to the nitrile group, often under catalytic conditions, to yield amides, imidates, and amidines, respectively. Copper(II) has been shown to promote the nucleophilic addition of pyrazole (B372694) to other nitrile compounds, suggesting that similar metal-promoted reactions could be applicable here. researchgate.net
| Reaction Type | Nucleophile | Intermediate | Final Product (after workup) | Conditions |
|---|---|---|---|---|
| Grignard Reaction | R-MgX | Iminomagnesium salt | Ketone | Acidic or basic hydrolysis |
| Hydrolysis | H₂O | Iminic acid | Carboxylic acid or Amide | Acid or base catalysis |
| Alcoholysis | R-OH | Imidate | Ester or Imidate | Acid catalysis |
| Aminolysis | R-NH₂ | Amidine | Amidine | Lewis acid catalysis |
Reductive Transformations
The nitrile group of this compound can be readily reduced to a primary amine, 2-(1-methyl-1H-pyrazol-3-yl)ethanamine. This transformation is synthetically valuable as it converts the nitrile into a versatile primary amine functional group, which can then be used in a wide array of subsequent reactions, such as amide formation or further cyclizations.
Common methods for nitrile reduction involve catalytic hydrogenation or the use of chemical reducing agents.
Catalytic Hydrogenation: This method typically employs hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is often carried out under pressure and may require elevated temperatures.
Chemical Reduction: Strong hydride-donating reagents are effective for nitrile reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can convert the nitrile to the corresponding primary amine. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own but can do so in the presence of certain catalysts or under specific conditions. nih.gov
The resulting 2-(1-methyl-1H-pyrazol-3-yl)ethanamine is a key intermediate for the synthesis of more complex molecules, including fused heterocyclic systems.
Oxidative Pathways
While reduction is a common transformation, the nitrile group can also be involved in oxidative reactions, though this is less frequently exploited. The most common "oxidation" of a nitrile is its hydrolysis to a carboxylic acid, which involves an increase in the oxidation state of the nitrile carbon. This can be achieved under either acidic or basic conditions, typically with heating. The reaction proceeds through an amide intermediate, which can sometimes be isolated if the reaction conditions are controlled. smolecule.com
Direct oxidation of the adjacent methylene (B1212753) group is also a possibility. For related compounds like 2-(pyrazol-yl)ethanols, oxidation with agents like potassium permanganate (B83412) (KMnO₄) has been shown to yield 2-oxo-2-(pyrazol-yl)acetic acids or pyrazole-carboxylic acids, depending on the position of the substituent on the pyrazole ring. researchgate.net By analogy, oxidation of this compound could potentially lead to the formation of (1-methyl-1H-pyrazol-3-yl)(oxo)acetonitrile or 1-methyl-1H-pyrazole-3-carboxylic acid under vigorous conditions.
Heterocyclic Transformations and Ring Annulation
A significant application of this compound in synthetic chemistry is its use as a precursor for the construction of fused heterocyclic systems. The pyrazole ring, combined with the reactive potential of the acetonitrile (B52724) side chain (or its derivatives), provides a versatile scaffold for ring-forming reactions.
Synthesis of Fused Pyrazole Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[1,5-a]-1,3,5-triazines)
The synthesis of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]-1,3,5-triazines often relies on the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-atom component. researchgate.netresearchgate.net Therefore, the reduction of the nitrile group in this compound to a primary amine is a critical first step. However, the starting material for these syntheses is typically a 3- or 5-aminopyrazole. While the title compound is a 3-substituted pyrazole, its derivatives can be used in analogous cyclization strategies.
Pyrazolo[1,5-a]pyrimidines: These bicyclic heterocycles can be synthesized by reacting a 5-aminopyrazole with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or similar synthons. nih.gov For example, the reaction of a 5-aminopyrazole with a β-ketoester leads to the formation of a pyrazolo[1,5-a]pyrimidin-7-one derivative. The regioselectivity of the reaction is often high, driven by the differential reactivity of the amino groups in the pyrazole precursor. researchgate.net
Pyrazolo[1,5-a]-1,3,5-triazines: This heterocyclic system is considered a bioisostere of purine (B94841) and has attracted significant interest. monash.eduscispace.com The construction of the triazine ring onto the pyrazole scaffold is a common synthetic strategy. scispace.comnih.gov This typically involves the reaction of a 3(5)-aminopyrazole with reagents that can provide the remaining C-N-C fragment of the triazine ring. Examples of such reagents include cyanates, cyanamides, or derivatives of urea (B33335) and thiourea, which upon cyclization, form the fused triazine ring.
| Fused System | Pyrazole Precursor | Reaction Partner | General Conditions | Reference Example |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | β-Diketone, β-Ketoester | Acidic or basic catalysis, heating | Reaction of 5-aminopyrazoles with enaminones under ultrasonic irradiation. nih.gov |
| Pyrazolo[1,5-a]-1,3,5-triazine | 3(5)-Aminopyrazole | Urea, Thiourea, Isothiocyanates | Heating, often in a high-boiling solvent | Annulation of a 1,3,5-triazine (B166579) ring onto a pyrazole scaffold to form inhibitors of thymidine (B127349) phosphorylase. nih.gov |
Formation of Other Condensed Heterocycles
The versatility of the pyrazole acetonitrile scaffold extends to the synthesis of other condensed heterocyclic systems. By modifying the nitrile group into other functionalities (e.g., amide, thioamide, ester), a range of cyclization reactions can be accessed. For instance, the reaction of a pyrazole derivative with reagents like N,N-dimethylformamide-dimethylacetal can yield an enaminone, which is a versatile intermediate for further cyclizations. d-nb.info These intermediates can then react with various nucleophiles to form other fused systems, such as pyrazolo[3,4-b]pyridines or thieno[2,3-b]pyridines, depending on the specific reagents and reaction conditions employed. d-nb.info The synthesis of pyrazolo[3,4-d] nih.govias.ac.in-3H-triazines has also been reported, starting from a pyrazole-4-carbonitrile, highlighting another possible transformation pathway for nitrile-containing pyrazoles. beilstein-journals.org
Mechanistic Studies of Organic Reactions Involving the Chemical Compound
While specific mechanistic studies focusing exclusively on this compound are not extensively documented in publicly available literature, a thorough understanding of its reactivity can be extrapolated from the well-established chemical behavior of its constituent functional groups: the pyrazole ring and the acetonitrile moiety. The following sections detail plausible mechanistic pathways for reactions this compound is likely to undergo.
Electrophilic Aromatic Substitution: The pyrazole ring, being an aromatic heterocycle, can participate in electrophilic substitution reactions. researchgate.net The mechanism for such a reaction, for instance, halogenation or nitration, at the C4 position would proceed through a classic arenium ion intermediate.
Step 1: Generation of the Electrophile: A strong electrophile (E+) is generated from the reagents (e.g., NO₂⁺ from a mixture of nitric and sulfuric acid).
Step 2: Nucleophilic Attack: The π-electron system of the pyrazole ring, with the highest electron density at the C4 position, attacks the electrophile. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
Step 3: Deprotonation: A weak base in the reaction mixture removes a proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the C4-substituted product.
Reactions Involving the Acetonitrile Group: The acetonitrile functional group (-CH₂CN) is a versatile synthon in organic synthesis. tubitak.gov.tr
Hydrolysis: Under acidic or basic conditions, the nitrile group can undergo hydrolysis. byjus.com In an alkaline medium, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. This is followed by protonation to yield an amide intermediate, which can be further hydrolyzed to a carboxylic acid. byjus.comnih.gov
Alkylation: The methylene bridge (-CH₂-) adjacent to the nitrile group is activated, and the protons are acidic. In the presence of a strong base, this position can be deprotonated to form a carbanion. This nucleophilic carbanion can then react with an electrophile, such as an alkyl halide, in an alkylation reaction.
A summary of potential reactions and their mechanistic classification is presented in Table 1.
| Reaction Type | Functional Group Involved | Plausible Mechanism | Potential Products |
| Nitration | Pyrazole Ring | Electrophilic Aromatic Substitution | 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetonitrile |
| Halogenation | Pyrazole Ring | Electrophilic Aromatic Substitution | 2-(4-halo-1-methyl-1H-pyrazol-3-yl)acetonitrile |
| Hydrolysis | Acetonitrile Group | Nucleophilic Acyl Substitution | 2-(1-methyl-1H-pyrazol-3-yl)acetamide or 2-(1-methyl-1H-pyrazol-3-yl)acetic acid |
| Alkylation | Methylene Bridge | Nucleophilic Substitution | 2-(1-methyl-1H-pyrazol-3-yl)-2-alkylacetonitrile |
Electrophilic and Nucleophilic Sites on the Pyrazole Ring and their Reactivity
The reactivity of the pyrazole ring in this compound is dictated by the electron distribution within the heterocyclic system, which is influenced by the two nitrogen atoms and the methyl and acetonitrile substituents. chemicalbook.comquora.com
Nucleophilic Sites:
C4 Position: The C4 carbon of the pyrazole ring is the most electron-rich position and, therefore, the primary site for electrophilic attack. quora.compharmaguideline.com This is due to the electron-donating effect of the "pyrrole-like" nitrogen at the N1 position.
N2 Position: The "pyridine-like" nitrogen atom at the N2 position possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, making it a nucleophilic and basic site. chemicalbook.compharmaguideline.com It can react with electrophiles, such as in protonation or alkylation reactions. pharmaguideline.com
Electrophilic Sites:
C3 and C5 Positions: The C3 and C5 carbons are electron-deficient due to their proximity to the electronegative nitrogen atoms. chemicalbook.comnih.gov This makes them susceptible to attack by strong nucleophiles. nih.gov In the case of this compound, the C3 position is substituted, leaving the C5 position as a potential site for nucleophilic attack.
The presence of the methyl group on the N1 nitrogen atom prevents reactions at this site, such as deprotonation followed by alkylation, which is common for N-unsubstituted pyrazoles. pharmaguideline.com The acetonitrile substituent at the C3 position is an electron-withdrawing group, which can further influence the electron density distribution in the ring, though the primary directing effects for electrophilic substitution are governed by the nitrogen atoms.
The relative reactivity of these sites is summarized in Table 2.
| Position on Pyrazole Ring | Nature | Predicted Reactivity | Types of Reactions |
| N1 | - | Substituted with a methyl group, generally unreactive. | - |
| N2 | Nucleophilic/Basic | Can be protonated or alkylated. | Acid-base reactions, N-alkylation (leading to a pyrazolium (B1228807) salt). |
| C3 | Electrophilic | Substituted, but the carbon atom itself is electron-deficient. | Nucleophilic attack under harsh conditions, potentially leading to ring opening. |
| C4 | Nucleophilic | Primary site for electrophilic attack. scribd.com | Electrophilic aromatic substitution (e.g., halogenation, nitration, sulfonation). scribd.com |
| C5 | Electrophilic | Susceptible to nucleophilic attack. nih.gov | Nucleophilic aromatic substitution. |
State of the Art Spectroscopic and Crystallographic Characterization of 2 1 Methyl 1h Pyrazol 3 Yl Acetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In the ¹H NMR spectrum of pyrazole (B372694) derivatives, the chemical shifts of the ring protons are influenced by the substituents present. For N-substituted pyrazoles, the protons on the heterocyclic ring typically appear in the aromatic region of the spectrum. The methylene (B1212753) (-CH₂) protons adjacent to the pyrazole ring and the methyl (N-CH₃) protons will have characteristic chemical shifts.
¹H NMR Spectral Data for 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile and Related Structures
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Pyrazole H-5 | ~7.2-7.5 | Doublet (d) | Coupled to H-4. |
| Pyrazole H-4 | ~6.1-6.3 | Doublet (d) | Coupled to H-5. |
| Methylene (-CH₂CN) | ~3.7-3.9 | Singlet (s) | Adjacent to the pyrazole ring and nitrile group. |
Note: Chemical shifts can vary depending on the solvent and the specific substituents on the pyrazole ring.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic and depend on the substitution pattern. The nitrile carbon (-C≡N) has a distinct chemical shift in the downfield region of the spectrum.
¹³C NMR Spectral Data for this compound and Derivatives
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Pyrazole C-5 | ~128-130 | |
| Pyrazole C-3 | ~140-145 | Carbon bearing the acetonitrile (B52724) substituent. |
| Pyrazole C-4 | ~105-108 | |
| Nitrile (-C≡N) | ~115-118 | |
| Methylene (-CH₂CN) | ~15-20 |
Note: The assignment of ¹³C NMR signals is often confirmed by comparison with literature data for similar pyrazole structures. researchgate.net
For more complex derivatives or to unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. ipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for establishing the connectivity of different molecular fragments. ipb.pt The Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, aiding in the elucidation of the molecule's conformation. researchgate.net These advanced methods are crucial for the structural verification of novel or complex pyrazole derivatives. ipb.ptsemanticscholar.org
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption is that of the nitrile (C≡N) group.
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium to Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Alkyl C-H | Stretch | 2850 - 2960 | Medium |
The presence of a peak in the 2200-2300 cm⁻¹ region is a strong indicator of a nitrile functional group. masterorganicchemistry.com The C=N and C=C stretching vibrations of the pyrazole ring also give rise to characteristic bands in the fingerprint region of the IR spectrum. mdpi.com
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments.
The molecular ion peak for this compound would confirm its molecular formula of C₆H₇N₃. nih.gov The fragmentation of pyrazole derivatives often involves the cleavage of the ring or the loss of substituents. chemguide.co.uk The fragmentation of the acetonitrile side chain can also occur. The study of these fragmentation pathways can help to confirm the proposed structure of the molecule. uni-saarland.delibretexts.org
X-ray Crystallography for Absolute Structure and Solid-State Conformation Determination
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of the atoms can be determined with high precision. This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles.
For pyrazole derivatives, X-ray crystallography confirms the planarity of the pyrazole ring. spast.orgnih.gov It also reveals the conformation of the substituents relative to the ring in the solid state. The crystal packing is determined by intermolecular interactions such as hydrogen bonds and van der Waals forces. spast.orgmdpi.com The structural data obtained from X-ray crystallography for derivatives of this compound can provide insights into their solid-state properties and intermolecular interactions. nih.govscilit.com
Chromatographic Analysis for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools in the synthesis and quality control of this compound and its derivatives. These methods are primarily employed for two critical functions: the assessment of purity in final products and intermediates, and the real-time or near-real-time monitoring of reaction progress. The choice of chromatographic method, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.
Purity Assessment
The determination of purity is a crucial step to ensure the quality and consistency of this compound. Chromatographic methods provide a robust means to separate the target compound from impurities, which may include starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a widely used technique for the purity assessment of pyrazole derivatives. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.
A common approach involves using a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile or methanol. shimadzu.com The choice between acetonitrile and methanol can influence separation selectivity. shimadzu.com Acetonitrile is often favored for its lower UV cutoff and viscosity, which can be advantageous for detection and column pressure. shimadzu.com The composition of the mobile phase can be optimized to achieve the desired resolution between the main peak and any impurities. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to elute compounds with a wide range of polarities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
For volatile and thermally stable pyrazole derivatives, Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for purity analysis. The use of a capillary column with a suitable stationary phase allows for high-resolution separation of closely related compounds.
GC-MS provides the added advantage of structural information, aiding in the identification of unknown impurities. nih.govresearchgate.net The choice of carrier gas, temperature program, and injector type are critical parameters that need to be optimized for a given analysis. While direct injection of acetonitrile extracts can be problematic in GC due to its high polarity and expansion coefficient, methods using low-volume splitless injections have been developed to overcome these challenges. gcms.cz
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Reaction Monitoring
Chromatographic techniques are also pivotal for monitoring the progress of chemical reactions that produce this compound. By taking small aliquots from the reaction mixture at various time points and analyzing them, chemists can track the consumption of starting materials and the formation of the desired product and any by-products.
This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. Both HPLC and GC can be utilized for reaction monitoring, with the choice depending on the volatility and solubility of the reaction components. For instance, the synthesis of this compound from 1-methyl-1H-pyrazole-3-carbaldehyde and tosylmethyl isocyanide can be monitored to determine the point of complete consumption of the aldehyde. ambeed.com
Thin-Layer Chromatography (TLC) is another simple and rapid chromatographic technique often used for qualitative reaction monitoring. mdpi.com It provides a quick visual assessment of the reaction's progress by comparing the spot intensities of reactants and products on a TLC plate.
Theoretical and Computational Chemistry Investigations of 2 1 Methyl 1h Pyrazol 3 Yl Acetonitrile
Electronic Structure Theory Applications
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile, DFT calculations could be employed to determine a wide array of molecular properties.
A typical DFT study would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be derived. Key properties that could be calculated include:
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.
Vibrational Frequencies: Prediction of the infrared (IR) and Raman spectra, which can be used to characterize the molecule's vibrational modes.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its electronic excitation properties.
Charge Distribution: Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, providing insight into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.
Dipole Moment: The magnitude and direction of the molecular dipole moment can be calculated, which is important for understanding intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
Note: The values in this table are hypothetical and for illustrative purposes only, as no specific DFT studies on this molecule have been found.
Ab Initio Quantum Mechanical Methods in Chemical Research
Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental principles of quantum mechanics, without the use of experimental data for parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results.
For this compound, these methods could be used to:
Benchmark DFT results: High-level ab initio calculations can be used to validate the accuracy of less computationally expensive methods like DFT.
Investigate excited states: Methods such as Configuration Interaction (CI) and Equation-of-Motion Coupled Cluster (EOM-CC) are well-suited for studying the electronic excited states of molecules, which is important for understanding their photochemistry and UV-Vis spectra.
Calculate highly accurate energies: For reaction mechanisms and thermodynamic properties, high-level ab initio methods can provide very reliable energy calculations.
Molecular Electron Density Theory (MEDT) in Reaction Mechanism Analysis
Molecular Electron Density Theory (MEDT) is a theoretical framework that analyzes changes in electron density to understand the mechanisms of chemical reactions. It provides a powerful tool for elucidating the electronic and structural evolution along a reaction pathway.
In the context of this compound, MEDT could be applied to study its reactivity in various chemical transformations. For example, the nitrile group could participate in cycloaddition reactions, or the pyrazole (B372694) ring could undergo electrophilic substitution. An MEDT study would involve:
Locating transition states: Identifying the high-energy structures that connect reactants and products.
Analyzing the bonding evolution: Tracking the formation and breaking of chemical bonds along the reaction coordinate.
Characterizing the reaction as polar or non-polar: Based on the direction and magnitude of electron density transfer at the transition state.
Molecular Modeling and Simulation Approaches
While electronic structure methods provide detailed information about the electronic properties of a molecule, molecular modeling and simulation techniques are used to study the behavior of molecules over time and in larger systems.
Molecular Mechanics (MM) and Force Field Parameterization
Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It represents atoms as spheres and bonds as springs, with a set of parameters known as a force field that defines the potential energy of the system.
Before a molecule like this compound can be studied using MM, a suitable force field must be available. If parameters for this specific molecule are not present in standard force fields (like AMBER, CHARMM, or OPLS), they would need to be developed. This parameterization process often involves fitting the MM potential energy function to data obtained from high-level quantum mechanical calculations (DFT or ab initio).
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations use the principles of classical mechanics to simulate the motion of atoms and molecules over time. By solving Newton's equations of motion, an MD simulation generates a trajectory that describes how the positions and velocities of the particles in a system evolve.
For this compound, MD simulations could be used to:
Explore the conformational landscape: Identify the different stable conformations of the molecule and the energy barriers between them.
Study intermolecular interactions: Simulate the molecule in a solvent (e.g., water or an organic solvent) to understand how it interacts with its environment. This is crucial for predicting properties like solubility and partitioning behavior.
Investigate its interaction with biological macromolecules: If the molecule is being considered as a potential drug candidate, MD simulations can be used to study its binding to a target protein, providing insights into the binding mode and affinity.
QM/MM Hybrid Approaches for Complex Chemical Systems
The study of chemical processes in complex environments, such as enzymatic reactions or reactions in solution, presents a significant computational challenge. Treating the entire system with high-level quantum mechanics (QM) methods is often computationally prohibitive due to the large number of atoms involved. wikipedia.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful and efficient solution to this problem by partitioning the system into two regions. researchgate.netunipi.it The chemically active region, where bond breaking and forming occurs—for instance, the this compound substrate and key amino acid residues in an enzyme's active site—is treated with accurate but computationally expensive QM methods. researchgate.net The remainder of the system, such as the bulk of the protein and solvent molecules, is described using computationally cheaper classical molecular mechanics (MM) force fields. nih.govcecam.org
The QM/MM approach was pioneered by Warshel, Levitt, and Karplus, who were awarded the 2013 Nobel Prize in Chemistry for this work. wikipedia.org The power of this method lies in its ability to model large, complex systems with quantum mechanical accuracy for the region of interest while remaining computationally tractable. unipi.it In the context of this compound, a QM/MM study could elucidate its interaction and reaction within a biological target, such as an enzyme. The QM region would include the pyrazole derivative and the enzyme's active site, allowing for a detailed electronic-level investigation of the reaction mechanism, while the surrounding protein environment would be treated classically. cecam.org A critical aspect of QM/MM simulations is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. Various schemes, such as link atoms or localized-orbital methods, have been developed to handle this interface effectively. wikipedia.orgnih.gov
Exploration of Reaction Pathways and Energetics
Understanding the mechanism and kinetics of a chemical reaction requires a detailed map of its potential energy surface. Computational chemistry provides the tools to identify key points on this surface, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. wuxiapptec.com Its characterization is crucial for determining the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. nih.gov
Density Functional Theory (DFT) is a commonly used method to locate transition states and calculate activation energies. researchgate.net For reactions involving pyrazole derivatives, such as N-alkylation, computational studies have successfully estimated activation energies for competing reaction pathways. wuxiapptec.com For example, calculations can determine the energy barriers for an electrophile to attack either the N1 or N2 position of a pyrazole ring, thereby predicting the reaction's regioselectivity. The difference in activation energies between two competing pathways can be used to estimate the product ratio at a given temperature. wuxiapptec.com A lower activation energy corresponds to a faster reaction rate. For this compound, computational methods could be used to model reactions such as the hydrolysis of the nitrile group or electrophilic substitution on the pyrazole ring, providing quantitative data on the energy barriers involved.
| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Calculated Activation Energy (Ea) (kcal/mol) |
| Hypothetical Nitrile Hydrolysis | This compound + H₂O | TS₁ | 2-(1-methyl-1H-pyrazol-3-yl)acetamide | 25.5 |
| Hypothetical C4-Nitration | This compound + NO₂⁺ | TS₂ | 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetonitrile | 18.2 |
| Hypothetical C5-Nitration | This compound + NO₂⁺ | TS₃ | 2-(1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile | 22.8 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of computational methods, based on typical values for reactions of pyrazole derivatives.
Many organic reactions can yield multiple products, and predicting the chemo- and regioselectivity is a central goal of chemical research. Computational chemistry offers profound insights into the factors that govern this selectivity. acs.org For pyrazole synthesis and functionalization, theoretical studies can explain and predict which regioisomer will be preferentially formed. mdpi.comresearchgate.net This is often achieved by comparing the activation energies of the different reaction pathways leading to the various possible products; the pathway with the lowest energy barrier is kinetically favored. wuxiapptec.commdpi.com
For instance, in the synthesis of substituted pyrazoles from the condensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazines, computational models can determine which nitrogen of the hydrazine (B178648) will attack which carbonyl group, and which subsequent cyclization pathway is more favorable. researchgate.net Factors influencing this outcome include steric hindrance and the electronic properties of the substituents, both of which can be quantified through calculation. researchgate.net In the case of this compound, electrophilic aromatic substitution is a key reaction type. The pyrazole ring has multiple positions where an electrophile could attack (primarily the C4 and C5 positions). Computational analysis of the transition states for attack at each position can reveal the preferred site of reaction. pharmaguideline.com Such studies have shown that for N-substituted pyrazoles, electrophilic attack is generally favored at the C4 position. pharmaguideline.com This selectivity can be rationalized by examining the distribution of electron density and the stability of the intermediate carbocations (sigma complexes). acs.org
Studies on Tautomerism and Proton Transfer Equilibria in Pyrazoles
Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental property of many heterocyclic compounds, including pyrazoles. mdpi.com For an unsubstituted pyrazole, a proton can reside on either of the two nitrogen atoms, leading to a dynamic equilibrium between two identical forms. nih.gov When the pyrazole ring is substituted at the 3 or 5 position, this equilibrium involves two distinct chemical species, and determining their relative stability and the kinetics of their interconversion is crucial for understanding the compound's properties. fu-berlin.de In this compound, the presence of the methyl group on the N1 nitrogen atom prevents this common form of annular tautomerism.
Computational studies, often using DFT and ab initio methods, have been instrumental in investigating proton transfer equilibria. nih.gov These calculations can accurately predict the relative energies of different tautomers and the energy barriers separating them. chemrxiv.org For pyrazoles, the intramolecular proton transfer has a high activation energy barrier in the gas phase. nih.gov However, the presence of solvent molecules, particularly protic solvents like water, can dramatically lower this barrier by acting as a proton shuttle, facilitating the transfer through a lower-energy intermolecular pathway. nih.govmanchester.ac.uk Computational models have shown that even one or two explicit water molecules can significantly reduce the activation energy for tautomerization. nih.gov
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and physicochemical properties. researchgate.netresearchgate.net These descriptors form the basis of Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structure with its biological activity. nih.gov Calculations, typically performed using DFT, can provide a wealth of information summarized in these descriptors. chemrevlett.com
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. nih.gov Other important global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system (μ ≈ (EHOMO + ELUMO) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (ELUMO - EHOMO) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).
By calculating these descriptors for this compound and its analogues, one can predict trends in their reactivity towards nucleophiles and electrophiles, their stability, and their potential biological activity. chemrevlett.comnih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electrophilicity Index (ω) |
| This compound | -6.85 | -0.95 | 5.90 | 2.95 | 2.91 |
| 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetonitrile | -7.50 | -2.10 | 5.40 | 2.70 | 4.44 |
| 2-(4-amino-1-methyl-1H-pyrazol-3-yl)acetonitrile | -6.10 | -0.50 | 5.60 | 2.80 | 2.32 |
Note: The data in this table is illustrative, calculated at a representative level of theory to show the utility of quantum chemical descriptors in comparing related molecules.
Research Applications of 2 1 Methyl 1h Pyrazol 3 Yl Acetonitrile As a Building Block
Role in the Synthesis of Complex Organic Scaffolds
The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in chemistry, meaning it is a structural framework that can bind to multiple biological targets. The compound 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile provides a direct route to incorporate this important scaffold into larger, more complex organic structures. The presence of the cyano (-C≡N) group and the adjacent active methylene (B1212753) (-CH2-) group allows for a variety of synthetic manipulations.
Researchers utilize this compound in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form complex products. This approach is valued for its atom economy and ability to rapidly generate libraries of structurally diverse molecules. The nitrile functionality can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to form other heterocyclic rings, thereby expanding the molecular complexity and creating novel organic scaffolds.
Application as an Intermediate in Medicinal Chemistry Scaffold Development
In medicinal chemistry, the pyrazole core is a component of numerous FDA-approved drugs, valued for its wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound serves as a crucial intermediate for the development of new therapeutic agents. Its structure is a key component in the synthesis of novel compounds designed to interact with specific biological targets.
The development of new pharmacophores often involves modifying the pyrazole scaffold, and this acetonitrile (B52724) derivative provides a convenient starting point. For example, the nitrile group can be converted into an amidine, which can then be used to construct larger heterocyclic systems or to act as a ligand for metal-based therapeutics. The versatility of this intermediate allows medicinal chemists to systematically modify structures to optimize their biological activity and pharmacokinetic properties.
Table 1: Examples of Bioactive Scaffolds Derived from Pyrazoles
| Scaffold Class | Therapeutic Area | Key Synthetic Strategy |
| Pyrazolo[3,4-b]pyridines | Antimicrobial, Anticancer | Multicomponent Condensation |
| Pyrano[2,3-c]pyrazoles | Antibacterial | Four-component reaction |
| Pyrazolyl-ureas | Antipathogenic, Anticancer | Curtius Rearrangement |
Coordination Chemistry and Ligand Design
The nitrogen atoms of the pyrazole ring and the nitrile group in this compound make it an excellent candidate for ligand design in coordination chemistry.
The compound can act as a ligand, coordinating with various metal ions to form stable complexes. The nitrogen atoms in the pyrazole ring can bind to a metal center, and in some cases, the nitrile nitrogen can also participate in coordination. The synthesis of such complexes often involves the reaction of the pyrazole-acetonitrile ligand with a metal salt in a suitable solvent. For instance, reactions involving rhenium carbonyls and pyrazoles in acetonitrile have been shown to yield pyrazolylamidino complexes through a coupling mechanism. These studies demonstrate the reactivity of the pyrazole and nitrile moieties in the presence of a metal center, leading to the formation of new coordinated ligands.
Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. While this compound itself is a monodentate or potentially bridging ligand, it is a precursor for multidentate ligands. Chemical modification of the acetonitrile group can lead to ligands capable of chelation. For example, conversion of the nitrile to an amidine or an amino group creates a bidentate ligand that can form a stable five- or six-membered chelate ring with a metal ion. The resulting metal complexes can exhibit unique electronic and steric properties, influenced by the pyrazole scaffold. The study of these chelation properties is crucial for applications in catalysis and materials science.
Catalytic Applications in Organic Transformations
Metal complexes derived from pyrazole-based ligands are explored for their catalytic activity in various organic transformations. While specific catalytic applications for complexes of this compound are not extensively documented, related pyrazole-containing complexes have shown promise. For instance, ruthenium(II) complexes with pyrazolyl-naphthyridine ligands have been synthesized and studied. The electronic properties of the pyrazole ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. The potential for complexes of this compound to act as catalysts lies in the ability of the ligand to stabilize different oxidation states of the metal and to create a specific coordination environment for substrate activation.
Exploration in Materials Science for Functional Molecules
The unique electronic and photophysical properties of pyrazole derivatives make them attractive for applications in materials science. These compounds are being investigated for their potential use in the development of new materials with specific optical or electronic characteristics. For example, some pyrazole derivatives exhibit luminescence and fluorescence, which could be harnessed for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
The incorporation of this compound into larger conjugated systems or polymers can lead to materials with tailored properties. The nitrile group offers a site for polymerization or for linking the pyrazole unit to other functional molecules. Furthermore, the ability of the pyrazole moiety to coordinate with metal ions opens up the possibility of creating metal-organic frameworks (MOFs) or functional coordination polymers with interesting magnetic, porous, or optical properties.
Utility in Corrosion Inhibition Research via Adsorption Studies
Extensive research into the application of various pyrazole derivatives has revealed their potential as effective corrosion inhibitors for different metals and alloys in acidic environments. nih.govsemanticscholar.org The efficacy of these heterocyclic compounds is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the rate of corrosion. nih.govnih.gov This adsorption is facilitated by the presence of heteroatoms (such as nitrogen), lone pairs of electrons, and π-electron systems within their molecular structure, which act as active centers for interaction with the metal surface. nih.gov
Studies on a range of pyrazole-based compounds have consistently demonstrated that their inhibition efficiency increases with higher concentrations of the inhibitor. semanticscholar.orgresearchgate.net The adsorption mechanism of these derivatives often follows established models such as the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. semanticscholar.orgacs.orgiapchem.org The nature of this adsorption can be a combination of physical (electrostatic) and chemical (chemisorption) interactions. acs.orgdntb.gov.ua
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the performance of these inhibitors. nih.govqu.edu.qa Potentiodynamic polarization studies often indicate that pyrazole derivatives can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgbohrium.com EIS measurements typically show an increase in charge transfer resistance and a decrease in double-layer capacitance upon the addition of the inhibitor, confirming the formation of an insulating protective layer on the metal surface. acs.org
For instance, research on compounds structurally related to the pyrazole family has yielded significant inhibition efficiencies. One study on N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) demonstrated a high inhibition efficiency of 90.2% for C38 steel in a 1 M HCl solution at a concentration of 1 mM. nih.govacs.org Similarly, investigations into other pyrazole derivatives have reported efficiencies reaching up to 95.1% under similar acidic conditions. abechem.com
The following table summarizes findings from research on various pyrazole derivatives, illustrating their effectiveness as corrosion inhibitors through adsorption.
| Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2% at 1 mM | Langmuir acs.org |
| N-((3,5 dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline (L5) | Carbon Steel | 1 M HCl | 95.1% at 10⁻³ M | Langmuir abechem.com |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | Mild Steel | 1 M HCl | 94% at 10⁻³ M | Langmuir qu.edu.qa |
| N,1-dibenzyl-5-methyl-1H-pyrazol-3-carboxamide (BPC) | Carbon Steel | 1 M HCl | 91.55% at 125 ppm | Langmuir nih.gov |
While specific studies focusing exclusively on the corrosion inhibition properties of This compound through adsorption studies are not detailed in the provided search results, the extensive research on analogous pyrazole derivatives strongly supports the potential utility of this compound in the field. The fundamental structural characteristics of the pyrazole ring, combined with the nitrile group, suggest that it would likely exhibit significant adsorption onto metal surfaces, thereby providing a basis for its investigation as a corrosion inhibitor.
Concluding Remarks and Future Research Perspectives on 2 1 Methyl 1h Pyrazol 3 Yl Acetonitrile
Synthesis and Reactivity Paradigms: Current State and Future Directions
The synthesis of pyrazole (B372694) derivatives is a well-established field in organic chemistry, with several classical and modern methods available. nih.govresearchgate.net For 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile, synthetic strategies would likely involve the construction of the substituted pyrazole ring followed by the introduction of the acetonitrile (B52724) moiety, or the use of a precursor already containing the acetonitrile group.
Common synthetic routes to the pyrazole core include the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648). nih.gov In the case of this compound, a plausible precursor would be a β-keto nitrile, which upon reaction with methylhydrazine would yield the target molecule. The regioselectivity of this reaction is a crucial aspect, as the reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine can lead to a mixture of isomers.
Future directions in the synthesis of this compound could explore more efficient and environmentally friendly methods, such as one-pot multicomponent reactions or flow chemistry approaches. nih.gov These modern techniques could offer advantages in terms of yield, purity, and scalability.
The reactivity of this compound is dictated by the electronic properties of both the pyrazole ring and the acetonitrile functional group. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C4 position. mdpi.com The acetonitrile group possesses an acidic α-proton, which can be deprotonated by a suitable base to form a nucleophilic carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions. The nitrile group itself can undergo hydrolysis, reduction, or addition reactions.
Advances in Spectroscopic and Computational Characterization: Impact on Understanding Molecular Behavior
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methylene (B1212753) protons of the acetonitrile group, and the protons on the pyrazole ring. The chemical shifts and coupling patterns of the pyrazole ring protons would confirm the substitution pattern.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment, including the characteristic signal for the nitrile carbon. researchgate.net
Infrared Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C≡N stretch of the nitrile group, typically in the range of 2220-2260 cm⁻¹. wisc.edu Other significant peaks would correspond to C-H and C=N stretching and bending vibrations of the pyrazole ring and the alkyl groups. wisc.edu
Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. wisc.edu
Computational chemistry offers powerful tools to complement experimental data and to gain deeper insights into the molecular properties of this compound. eurasianjournals.com Density Functional Theory (DFT) calculations can be employed to predict the optimized geometry, vibrational frequencies, and NMR chemical shifts of the molecule. researchgate.netresearchgate.netnih.gov These theoretical predictions can aid in the assignment of experimental spectra and provide a more detailed understanding of the molecule's electronic structure. nih.gov
Unexplored Reactivity and Synthetic Opportunities
While the fundamental reactivity of the pyrazole and acetonitrile moieties is known, there are numerous unexplored avenues for this compound. The interplay between the two functional groups could lead to novel intramolecular reactions or be exploited in tandem for the synthesis of more complex heterocyclic systems.
For instance, the methylene bridge could be functionalized, or the nitrile group could be transformed into other functional groups like amides, carboxylic acids, or tetrazoles, opening up a wide range of synthetic possibilities. The pyrazole ring itself can participate in cycloaddition reactions or be further substituted to modulate the electronic properties of the molecule.
Potential for Advanced Computational Modeling to Guide Experimental Design
Advanced computational modeling can play a pivotal role in guiding the future experimental investigation of this compound. tojqi.net Molecular dynamics simulations can provide insights into the conformational flexibility and intermolecular interactions of the molecule. eurasianjournals.com
Furthermore, computational methods can be used to predict the reactivity of the molecule towards various reagents, helping to design new synthetic transformations. researchgate.net For example, the calculation of molecular orbital energies (HOMO and LUMO) and electrostatic potential maps can identify the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net This predictive power can save significant experimental effort by prioritizing reactions that are most likely to be successful.
Future Directions in Applied Research Utilizing the Pyrazole-Acetonitrile Scaffold
The pyrazole-acetonitrile scaffold is a promising building block for the development of new functional molecules. The pyrazole core is a well-known pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. globalresearchonline.netnih.govnih.gov The acetonitrile group can also contribute to biological activity or serve as a handle for further chemical modification.
Future applied research could focus on synthesizing a library of derivatives based on the this compound scaffold and screening them for various biological activities. researchgate.netnih.gov The insights gained from such studies, in combination with computational modeling, could lead to the discovery of new drug candidates. tojqi.net
Beyond medicinal chemistry, the unique electronic and structural features of this scaffold could be exploited in the field of materials science. nih.gov For example, pyrazole derivatives have been investigated for their applications in coordination chemistry and as organic light-emitting diodes (OLEDs). Further research could explore the potential of this compound and its derivatives in these and other advanced material applications.
Q & A
Q. What are the optimal synthetic routes for 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile, and how can reaction conditions be modified to improve yield or purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution using KCN in DMSO, followed by extraction with ethyl acetate and purification via column chromatography (EtOAc/hexanes). Key parameters to optimize include:
- Solvent choice : DMSO enhances reaction efficiency due to its polar aprotic nature.
- Stoichiometry : Excess KCN (4 equivalents) ensures complete conversion.
- Purification : Column chromatography with a 1:2 EtOAc/hexanes ratio achieves >90% purity.
Yield improvements may involve temperature control (e.g., reflux for faster kinetics) or alternative cyanide sources (e.g., NaCN with phase-transfer catalysts) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Refer to Safety Data Sheets (SDS) for emergency procedures, including skin decontamination with soap/water and medical consultation for exposure .
Q. How can researchers characterize the purity and structural identity of this compound using analytical techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR for pyrazole ring protons (~6.5–7.5 ppm) and nitrile carbon (~115–120 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] = 136.1).
Cross-validate with commercial standards or synthesized analogs .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : The nitrile group acts as an electron-withdrawing moiety, polarizing the pyrazole ring and enhancing electrophilicity at the C-5 position. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity:
- HOMO-LUMO Analysis : Identify sites prone to nucleophilic/electrophilic attacks.
- Catalytic Screening : Test Pd-catalyzed Suzuki-Miyaura couplings using aryl boronic acids.
Experimental validation via -NMR tracking of reaction intermediates is recommended .
Q. What strategies can resolve contradictions in reported biological activity data for pyrazole-acetonitrile derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, dose-response curves).
- Structural Analog Comparison : Test this compound alongside analogs (e.g., indazole or triazole derivatives) to isolate structure-activity relationships.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across datasets .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets (e.g., EGFR kinase).
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent to assess binding stability.
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities.
Validate predictions with in vitro kinase inhibition assays (IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
